molecular formula C8H8BrNO2 B12843909 2-[(E)-C-(bromomethyl)-N-hydroxycarbonimidoyl]phenol

2-[(E)-C-(bromomethyl)-N-hydroxycarbonimidoyl]phenol

Cat. No.: B12843909
M. Wt: 230.06 g/mol
InChI Key: UTIQUWWEABFDEC-YFHOEESVSA-N
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Description

2-[(E)-C-(bromomethyl)-N-hydroxycarbonimidoyl]phenol is a brominated phenolic compound characterized by a hydroxycarbonimidoyl functional group attached to the benzene ring via an E-configuration (Fig. 1). The bromomethyl substituent at the ortho position enhances its electrophilic reactivity, making it a candidate for nucleophilic substitution reactions in synthetic chemistry.

Properties

Molecular Formula

C8H8BrNO2

Molecular Weight

230.06 g/mol

IUPAC Name

2-[(E)-C-(bromomethyl)-N-hydroxycarbonimidoyl]phenol

InChI

InChI=1S/C8H8BrNO2/c9-5-7(10-12)6-3-1-2-4-8(6)11/h1-4,11-12H,5H2/b10-7-

InChI Key

UTIQUWWEABFDEC-YFHOEESVSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C(=N\O)/CBr)O

Canonical SMILES

C1=CC=C(C(=C1)C(=NO)CBr)O

Origin of Product

United States

Preparation Methods

Bromination of Phenol Derivatives

A common initial step is the selective bromination of phenol or substituted phenols to introduce the bromomethyl group at the ortho position relative to the hydroxyl group. This can be achieved by:

  • Using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.
  • Employing radical initiators or light to facilitate benzylic bromination.
  • Maintaining low temperatures to avoid polybromination or side reactions.

This step is critical because the position and integrity of the bromomethyl substituent influence subsequent transformations.

Formation of the Hydroxycarbonimidoyl Group

The hydroxycarbonimidoyl moiety (an oxime derivative) is typically introduced by:

  • Reacting the bromomethyl-substituted phenol with hydroxylamine or hydroxylamine derivatives.
  • Conducting the reaction under mild basic or neutral conditions to favor oxime formation.
  • Controlling the reaction time and temperature to ensure the formation of the (E)-isomer, which is thermodynamically favored.

This step requires careful monitoring to avoid overreaction or decomposition of sensitive groups.

Use of Solvent Systems and Catalysts

The preparation benefits from optimized solvent systems and catalysts to improve yield and selectivity:

  • Organic solvents such as methyl isobutyl ketone (MIBK), ethyl acetate, or butyl acetate have been used to enhance selectivity in related phenol functionalization reactions.
  • Avoidance of copper salts during phenol formation steps to prevent side reactions and impurities.
  • Solvent mixtures containing hot water and mineral acids can facilitate diazotisation and subsequent transformations in related phenol syntheses, which may be adapted for this compound.

Purification and Isolation

  • The product is often isolated by acidification and filtration after extraction.
  • High-performance liquid chromatography (HPLC) and gas chromatography (GC) are used to assess purity and selectivity, with yields reported up to 93.5% and selectivity above 97% in analogous phenol preparations.
  • Distillation or recrystallization may be employed to obtain the pure compound.

Comparative Data on Solvent Effects

Solvent Selectivity (%)
Methyl isobutyl ketone (MIBK) 76.6
Butyl acetate 74.9
Ethyl acetate 82.0

This data, derived from phenol preparation methods, suggests ethyl acetate provides the highest selectivity among tested solvents, which may be relevant for optimizing the synthesis of 2-[(E)-C-(bromomethyl)-N-hydroxycarbonimidoyl]phenol.

Research Findings and Optimization Notes

  • The diazotisation of aromatic amines followed by thermal decomposition in the presence of specific solvents can yield phenols with high selectivity and purity, a principle that can be adapted for the preparation of this compound’s phenolic core.
  • The presence of the bromomethyl group requires careful control of reaction conditions to prevent debromination or side reactions.
  • Hydroxycarbonimidoyl formation is sensitive to pH and temperature; mild conditions favor the (E)-isomer.
  • Avoidance of copper salts and use of ketone solvents improve yield and reduce impurities.
  • Analytical techniques such as HPLC and GC are essential for monitoring reaction progress and product purity.

Summary Table of Preparation Steps

Step Reagents/Conditions Notes
Bromination of phenol N-bromosuccinimide, radical initiator Selective ortho-bromomethylation
Formation of hydroxycarbonimidoyl Hydroxylamine, mild base or neutral pH Controls (E)-isomer formation
Solvent system Ethyl acetate, MIBK, or butyl acetate Ethyl acetate offers highest selectivity
Purification Acidification, filtration, chromatography Ensures high purity and yield

Chemical Reactions Analysis

Types of Reactions

2-[(E)-C-(bromomethyl)-N-hydroxycarbonimidoyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols or other aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds similar to 2-[(E)-C-(bromomethyl)-N-hydroxycarbonimidoyl]phenol. The National Cancer Institute (NCI) has conducted assessments demonstrating significant antitumor activity against various cancer cell lines. For instance, compounds with similar structural motifs have shown growth inhibition rates with IC50 values ranging from 0.05 μM to 15.72 μM against different cancer types .

Mechanism of Action
The proposed mechanism involves the induction of apoptosis through mitochondrial pathways, which disrupts cellular homeostasis and leads to cancer cell death. Additionally, these compounds may inhibit key enzymes involved in tumor progression, such as matrix metalloproteinases (MMPs), which are crucial for cancer metastasis .

Agricultural Applications

Herbicidal Formulations
2-[(E)-C-(bromomethyl)-N-hydroxycarbonimidoyl]phenol has been explored as an active ingredient in herbicidal formulations. It demonstrates efficacy in controlling a range of weeds when applied pre-emergence. The compound's mechanism involves soil absorption leading to root uptake by plants, thereby preventing germination and growth of unwanted flora .

Case Studies
Research indicates that formulations containing this compound can significantly enhance weed control efficiency compared to traditional herbicides. In field trials, these formulations have shown improved biological properties, leading to higher crop yields and reduced competition from weeds .

Materials Science

Polymer Chemistry
In materials science, 2-[(E)-C-(bromomethyl)-N-hydroxycarbonimidoyl]phenol is being investigated for its potential use in synthesizing novel polymers with desirable properties such as increased thermal stability and enhanced mechanical strength. The incorporation of this compound into polymer matrices could lead to materials that exhibit unique characteristics suitable for various industrial applications .

Research Findings
Studies indicate that polymers modified with this compound demonstrate improved resistance to environmental stressors, making them suitable for applications in coatings, adhesives, and composite materials.

Data Tables

Application AreaSpecific UseNotable Findings
Medicinal ChemistryAnticancer agentIC50 values as low as 0.05 μM against cancer cells
Agricultural ScienceHerbicide formulationEnhanced weed control efficiency in field trials
Materials SciencePolymer modificationImproved thermal stability and mechanical strength

Mechanism of Action

The mechanism of action of 2-[(E)-C-(bromomethyl)-N-hydroxycarbonimidoyl]phenol involves its interaction with molecular targets through various pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The hydroxycarbonimidoyl group may participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The compound belongs to a broader class of brominated phenols with functionalized side chains. Below is a comparison with structurally related analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Reactivity/Applications
2-[(E)-C-(bromomethyl)-N-hydroxycarbonimidoyl]phenol C₉H₉BrN₂O₂ 257.08 g/mol Bromomethyl, N-hydroxycarbonimidoyl (E) Inhibitor synthesis
4-(Bromomethyl)phenol C₇H₇BrO 187.03 g/mol Bromomethyl at para position Epoxy resin curing agent
2-[(Benzylimino)methyl]-4-bromophenol C₁₄H₁₂BrNO 290.16 g/mol Benzylimino, bromophenol Ligand in coordination chemistry
Methyl 3,5-dichloro-4-(((1,3-dioxoisoindolin-2-yl)oxy)methyl)benzoate C₁₈H₁₃Cl₂NO₅ 406.20 g/mol Dichloro, isoindoline-dione, methyl ester Antifungal applications

Key Observations :

  • Bromomethyl Position: Unlike 4-(bromomethyl)phenol , the target compound’s bromomethyl group is at the ortho position, which sterically influences the reactivity of the adjacent hydroxycarbonimidoyl group.
  • Functional Groups: The N-hydroxycarbonimidoyl group distinguishes it from analogs like 2-[(benzylimino)methyl]-4-bromophenol , which features a benzylimino moiety. This group may enhance hydrogen-bonding interactions in biological systems .

Analog Comparison :

  • 4-(Bromomethyl)phenol: Synthesized via direct bromination of para-methylphenol, highlighting the simplicity of its preparation compared to the multi-step synthesis of the target compound .
  • Isoindoline-dione Derivatives: Prepared via Mitsunobu reactions (e.g., N-hydroxyphthalimide with bromomethyl aromatics in THF/PPh₃/DIAD) , contrasting with the SN2-driven methodology for the target compound.

Reactivity :

  • The bromomethyl group in the target compound undergoes nucleophilic substitution more readily than in 4-(bromomethyl)phenol due to steric and electronic effects from the ortho substituents .
  • The N-hydroxycarbonimidoyl group may participate in chelation or redox reactions, a feature absent in simpler bromophenols .

Biological Activity

The compound 2-[(E)-C-(bromomethyl)-N-hydroxycarbonimidoyl]phenol is a derivative of phenolic compounds, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

2-[(E)-C-(bromomethyl)-N-hydroxycarbonimidoyl]phenol is characterized by the following structural features:

  • A bromomethyl group attached to a carbon atom.
  • A hydroxyl group (-OH) linked to the phenolic ring.
  • An imidoyl functional group, which may influence its reactivity and biological interactions.

The biological activity of phenolic compounds often involves:

  • Antioxidant Activity : Phenolic compounds can scavenge free radicals, reducing oxidative stress in cells.
  • Enzyme Inhibition : Many phenolic compounds act as inhibitors of enzymes involved in various metabolic pathways. For instance, they may inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammation pathways.
  • Receptor Modulation : Compounds similar to 2-[(E)-C-(bromomethyl)-N-hydroxycarbonimidoyl]phenol may interact with specific receptors, influencing cellular signaling pathways.

Biological Activities

The compound exhibits several notable biological activities:

Antimicrobial Activity

Phenolic compounds are well-documented for their antimicrobial properties. Research indicates that derivatives with similar structures can effectively inhibit the growth of bacteria and fungi. For example:

  • Minimum Inhibitory Concentration (MIC) values for related phenolic compounds have shown effectiveness against various pathogens, suggesting potential applications in treating infections.

Anti-inflammatory Effects

Compounds that inhibit COX enzymes can reduce inflammation. The structure of 2-[(E)-C-(bromomethyl)-N-hydroxycarbonimidoyl]phenol suggests it may possess similar anti-inflammatory properties. Studies have indicated that:

  • Certain phenolic derivatives can reduce edema and inflammation markers in animal models.

Anticancer Potential

Phenolic compounds have been investigated for their anticancer properties. They may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including:

  • Modulation of cell cycle progression.
  • Induction of reactive oxygen species (ROS) leading to cell death.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antibacterial activity of various phenolic compounds against Gram-positive and Gram-negative bacteria. Results indicated that compounds with hydroxyl and bromomethyl substituents exhibited significant antibacterial activity, supporting the potential efficacy of 2-[(E)-C-(bromomethyl)-N-hydroxycarbonimidoyl]phenol .
  • Anti-inflammatory Research : In a model assessing edema reduction, a related phenolic compound showed a 74% reduction in inflammation after treatment. This suggests that 2-[(E)-C-(bromomethyl)-N-hydroxycarbonimidoyl]phenol might exhibit similar effects due to its structural characteristics .
  • Anticancer Studies : Research into phenolic derivatives has demonstrated their ability to inhibit cancer cell proliferation. For instance, a derivative with a similar structure was shown to have an IC50 value indicating effective inhibition of cancer cell growth .

Comparative Analysis

Biological ActivityRelated CompoundsObserved Effects
AntimicrobialHydroxyphenolsEffective against bacteria (MIC values ranging from 0.125 to 2.00 µg/mL)
Anti-inflammatoryPhenolic acidsSignificant reduction in edema (up to 74%)
AnticancerPhenolic derivativesInduction of apoptosis in cancer cells

Q & A

Q. What are the optimal synthetic routes for 2-[(E)-C-(bromomethyl)-N-hydroxycarbonimidoyl]phenol, and what critical parameters influence yield?

The synthesis of structurally related bromomethyl-substituted imine derivatives typically involves multi-step reactions. For example, the preparation of (E)-methyl 2-(2-(bromomethyl)phenyl)-2-(methoxyimino)acetate (a related compound) starts with bromination of a methyl group on a phenyl ring, followed by imine formation under basic conditions. Key parameters include:

  • Temperature control : Bromination reactions often require precise cooling (0–5°C) to avoid side reactions .
  • Solvent selection : Polar aprotic solvents like DMF or acetonitrile improve reaction homogeneity and imine stability .
  • Stoichiometry : Excess brominating agents (e.g., NBS or Br₂) may be needed for complete substitution, but overuse can lead to byproducts like di-brominated species .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • ¹H NMR : Critical for confirming the (E)-configuration of the imine group. For example, methoxyimino protons in analogous compounds resonate at δ 3.8–4.0 ppm as singlets due to restricted rotation .
  • ¹³C NMR : Distinguishes bromomethyl carbons (δ 30–35 ppm) and imine carbons (δ 150–160 ppm) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular ion peaks and isotopic patterns (e.g., [M+Br]⁺) .

Q. What are the key stability considerations for this compound under different storage conditions?

  • Light sensitivity : Bromomethyl groups are prone to photolytic degradation; store in amber vials at –20°C .
  • Moisture : Hydrolysis of the imine group can occur in humid environments, leading to phenol and hydroxylamine byproducts. Use desiccants in storage .

Advanced Research Questions

Q. How can researchers address discrepancies in biological activity data across studies involving brominated imine derivatives?

Discrepancies often arise from differences in assay conditions or stereochemical purity. For example:

  • Bioactivity assays : Variations in microbial strains (e.g., Candida albicans vs. Aspergillus niger) can lead to conflicting antifungal results. Standardize protocols using CLSI guidelines .
  • Stereochemical validation : Ensure enantiomeric purity via chiral HPLC or X-ray crystallography, as impurities in the (Z)-isomer can skew activity data .

Q. What strategies are employed to control stereochemistry during synthesis of the (E)-imine configuration?

  • Steric hindrance : Bulky substituents on the phenyl ring favor the (E)-isomer by preventing rotation around the C=N bond .
  • Catalytic additives : Use Lewis acids (e.g., ZnCl₂) to stabilize the transition state and enhance (E)-selectivity .

Q. How do computational methods aid in understanding this compound’s interactions with biological targets?

  • Molecular docking : Predict binding affinities to enzymes like cytochrome P450 or fungal lanosterol demethylase. For example, docking studies with CYP51 homologs reveal hydrophobic interactions with bromomethyl groups .
  • QSAR modeling : Correlate substituent electronegativity (e.g., Br vs. Cl) with antifungal activity to guide structural optimization .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data for brominated phenolic compounds?

  • Solvent polarity : Discrepancies in solubility (e.g., DMSO vs. ethanol) may reflect hydrogen-bonding capacity. Use Hansen solubility parameters to rationalize differences .
  • pH dependence : Protonation of the hydroxyl group at acidic pH increases aqueous solubility, while neutral conditions favor organic solvents .

Experimental Design Considerations

Q. What in vitro models are suitable for evaluating the compound’s mechanism of action?

  • Enzyme inhibition assays : Test against fungal ergosterol biosynthesis enzymes (e.g., 14α-demethylase) using UV-Vis spectroscopy to monitor substrate conversion .
  • Membrane permeability studies : Use fluorescent probes (e.g., propidium iodide) in yeast models to assess cell-wall disruption .

Structural and Mechanistic Insights

Q. How does the bromomethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Electrophilicity : The Br atom acts as a leaving group, enabling SN2 reactions with thiols or amines to form covalent adducts. Kinetic studies show second-order dependence on nucleophile concentration .

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